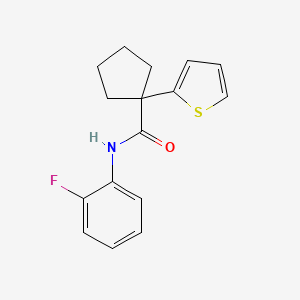

N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as CTDP-43, is a small molecule that has been studied for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Scientific Research Applications

- Analgesic Properties : Researchers have explored the analgesic potential of this compound due to its structural resemblance to known pain-relieving agents. Investigations into its interaction with pain receptors and modulation of neurotransmitter pathways are ongoing .

- Anti-Inflammatory Effects : The compound’s cyclopentane ring and fluorine substitution may contribute to anti-inflammatory activity. Scientists are studying its impact on inflammatory pathways, potentially leading to novel anti-inflammatory drugs .

- Organic Semiconductors : N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been evaluated as a potential organic semiconductor material. Its electronic properties make it suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .

- Charge Transport Mechanisms : Researchers investigate charge transport behavior within thin films of this compound. Understanding its charge mobility and stability is crucial for optimizing device performance .

- Transition Metal Complexes : The compound’s amide functionality can coordinate with transition metals, leading to catalytic applications. Scientists explore its role in asymmetric catalysis and C–H activation reactions .

- Enantioselective Transformations : Investigations focus on using this compound as a chiral ligand in enantioselective transformations. Its unique stereochemistry offers opportunities for efficient synthesis of complex molecules .

- Enzyme Inhibitors : N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been studied as a potential enzyme inhibitor. Researchers target specific enzymes involved in disease pathways, such as kinases or proteases, aiming to develop therapeutic agents .

- Binding Affinities : Investigations explore the binding affinity of this compound to various enzyme active sites. Structural studies provide insights into its inhibitory mechanisms .

- Quantum Mechanical Calculations : The compound’s conformational flexibility and electronic properties are analyzed using computational methods. Researchers perform density functional theory (DFT) calculations to predict its behavior in different environments .

- Docking Studies : Molecular docking simulations help identify potential binding sites for this compound within protein targets. Such studies aid drug design and optimization .

- Pesticide Development : Researchers investigate whether N-(2-fluorophenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can serve as a lead compound for novel pesticides. Its structural features may contribute to insecticidal or herbicidal properties .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Catalysis and Synthetic Chemistry

Biochemical Research and Enzyme Inhibition

Computational Chemistry and Molecular Modeling

Agrochemical Applications

properties

IUPAC Name |

N-(2-fluorophenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNOS/c17-12-6-1-2-7-13(12)18-15(19)16(9-3-4-10-16)14-8-5-11-20-14/h1-2,5-8,11H,3-4,9-10H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGJQJNLOSUSDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[4-[4-(3,4-dimethylphenyl)piperazine-1-sulfonyl]phenyl]-](/img/structure/B2374091.png)

![N-[(2S,3R)-2-Phenyloxolan-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2374095.png)

![[2-(furan-2-ylmethylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2374096.png)

![Ethyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B2374097.png)

![ethyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2374099.png)

![3-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2374105.png)

![6-Cyclopropyl-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2374106.png)